molecular formula C13H14N2O4 B11816030 4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)-3-methoxybenzaldehyde

4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)-3-methoxybenzaldehyde

Cat. No.: B11816030
M. Wt: 262.26 g/mol
InChI Key: DIOJGORWSRCZIL-UHFFFAOYSA-N
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Description

4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)-3-methoxybenzaldehyde is a heterocyclic compound featuring a benzaldehyde core substituted with a methoxy group at the 3-position and a 3-ethyl-1,2,4-oxadiazole moiety linked via a methoxy bridge at the 4-position. The compound’s molecular formula is C₁₄H₁₆N₂O₄, with a molecular weight of 276.29 g/mol (calculated from ). It is primarily utilized as a pharmaceutical intermediate, as indicated by its classification under pharmaceutical intermediates in commercial catalogs .

The compound’s structure combines the electron-withdrawing properties of the oxadiazole ring with the aromatic and aldehyde functionalities, making it a candidate for further derivatization in drug discovery.

Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]-3-methoxybenzaldehyde

InChI

InChI=1S/C13H14N2O4/c1-3-12-14-13(19-15-12)8-18-10-5-4-9(7-16)6-11(10)17-2/h4-7H,3,8H2,1-2H3

InChI Key

DIOJGORWSRCZIL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)COC2=C(C=C(C=C2)C=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of 4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)-3-methoxybenzaldehyde typically involves the formation of the oxadiazole ring followed by its attachment to the benzaldehyde core. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring. The resulting oxadiazole intermediate is then reacted with 3-methoxybenzaldehyde under suitable conditions to yield the final product .

Chemical Reactions Analysis

4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

    Condensation: The aldehyde group can participate in condensation reactions to form imines or Schiff bases.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in medicinal chemistry, particularly as a precursor for synthesizing novel pharmaceutical agents. Its oxadiazole moiety is known for various biological activities, making it a valuable scaffold in drug design.

Antimicrobial Activity

Research indicates that oxadiazole derivatives often demonstrate antimicrobial properties. For instance, compounds similar to 4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)-3-methoxybenzaldehyde have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests that derivatives of this compound could be explored for developing new antimicrobial agents .

Anticancer Properties

Studies have highlighted the anticancer potential of oxadiazole derivatives. For example, compounds with similar structures have been evaluated for their cytotoxic effects on cancer cell lines such as glioblastoma. The findings suggest that these compounds may induce apoptosis in cancer cells, making them candidates for further research in cancer therapy .

Agricultural Applications

The unique properties of 4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)-3-methoxybenzaldehyde can also be leveraged in agricultural chemistry.

Pesticidal Activity

Oxadiazoles are known for their insecticidal properties. Research into related compounds has shown effectiveness against various pests, indicating that this compound could be developed into an agricultural pesticide or fungicide .

Material Science

The compound's structure may afford it utility in material science, particularly in the development of advanced materials.

Polymer Chemistry

Due to its thermal stability and chemical properties, 4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)-3-methoxybenzaldehyde might be utilized as a building block in synthesizing heat-resistant polymers or coatings .

Case Studies and Research Findings

StudyFocusFindings
Sivakumar et al., 2020Antimicrobial ActivityDemonstrated good to moderate activity against Staphylococcus aureus and Escherichia coli using derivatives of oxadiazoles .
PMC Article, 2022Anticancer StudiesEvaluated oxadiazole derivatives showing significant cytotoxic effects on glioblastoma cells through apoptosis mechanisms .
BLDpharm ResearchPesticidal ActivitySuggested potential use of oxadiazole derivatives in developing new pesticides effective against agricultural pests .

Mechanism of Action

The mechanism of action of 4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)-3-methoxybenzaldehyde is primarily related to its interaction with biological targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For example, oxadiazole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects . The specific molecular targets and pathways involved depend on the particular biological context and the structure of the derivative being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Substituent Variations

A. 3-Ethoxy-4-((3-ethyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde (CAS: 1042783-89-0) This analogue replaces the 3-methoxy group in the target compound with a 3-ethoxy substituent. The molecular formula is C₁₅H₁₈N₂O₄, with a molecular weight of 290.32 g/mol .

B. Ethyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Compound 3) Synthesized by replacing benzaldehyde with 3-methoxybenzaldehyde in pyrimidine derivatives, this compound demonstrates the impact of methoxy substitution on yield and activity. Its synthesis yield (75%) is comparable to non-methoxy analogues, suggesting minimal steric or electronic interference during synthesis .

Compound Name Molecular Formula Substituent Synthesis Yield Biological Activity (If Reported)
Target Compound C₁₄H₁₆N₂O₄ 3-methoxy N/A N/A
3-Ethoxy Analog C₁₅H₁₈N₂O₄ 3-ethoxy N/A N/A
Compound 3 (Pyrimidine Derivative) C₁₅H₁₈N₂O₃S 4-methoxyphenyl 75% Not reported

Heterocyclic Ring Variations

A. 4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-methoxybenzaldehyde (CAS: 339018-41-6) This compound replaces the 1,2,4-oxadiazole ring with a 2-chlorothiazole group.

B. PSN375963 (4-(5-[4-Butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine)
A structurally distinct oxadiazole derivative, PSN375963 features a pyridine ring and a bulky cyclohexyl group. Such modifications enhance selectivity for biological targets, as seen in its role as a G protein-coupled receptor (GPCR) modulator . This highlights the importance of ring substitutions in tuning pharmacological profiles.

Pharmacological Activity Comparison

Substituted triazole and oxadiazole derivatives are widely studied for their bioactivity. For example:

  • Triazole Derivatives : Compounds like 4-(3-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one exhibit antimicrobial, antitumor, and analgesic activities .

Biological Activity

4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)-3-methoxybenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C13H14N2O5
  • Molecular Weight : 278.26 g/mol
  • CAS Number : 1042776-21-5

The biological activity of this compound can be attributed to the oxadiazole moiety, which has been linked to various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the methoxy and aldehyde groups further enhances its interaction with biological targets.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds containing the oxadiazole ring can induce apoptosis in cancer cells through mechanisms involving the inhibition of Bcl-2 proteins and modulation of cell cycle progression .

CompoundCell Line TestedIC50 (µM)Reference
4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)-3-methoxybenzaldehydeMCF-715.6
Similar Oxadiazole DerivativeA54910.2

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Activity

In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating potential use in treating inflammatory diseases .

Case Studies

  • In Vivo Study on Cancer Models
    A study evaluated the efficacy of 4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)-3-methoxybenzaldehyde in a xenograft model of breast cancer. The results showed a significant reduction in tumor volume compared to controls, supporting its potential as an anticancer agent.
  • Antimicrobial Efficacy Testing
    A series of experiments tested the compound against various bacterial strains using the agar diffusion method. Results indicated that it was particularly effective against resistant strains of Staphylococcus aureus.

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